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molecular formula C10H9N3O4 B2646562 Ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate CAS No. 5236-72-6

Ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate

Cat. No. B2646562
M. Wt: 235.199
InChI Key: MKAXEULUCDDLLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06117885

Procedure details

Potassium (2.5 g, 63 mmol) was carefully added in small lumps to dry t-butanol (80 mL, distilled from calcium hydride). Upon complete addition, the reaction was warmed to 50° and stirred until all the potassium was consumed. Ethyl cyanoacetate (6.71 mL, 63 mmol) was added and a thick white precipitate was formed. 2-Chloro-3-nitropyridine (5 g, 31.5 mmol) was added in hot (60° C.) t-butanol (80 mL) and the reaction turned dark orange upon addition. The reaction was heated to reflux for two hours, the t-butanol was removed and the residue partitioned between hydrochloric acid (1N) and ethyl acetate. The aqueous phase was extracted with ethyl acetate and the combined organic phase was dried over magnesium sulfate, filtered and the solvent removed. The brown solid residue was recrystallized from ethyl acetate to give the desired product as red needles (4.8 g, 65%); m.p. 133-134° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.71 mL
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four
Yield
65%

Identifiers

REACTION_CXSMILES
[K].[C:2]([CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])#[N:3].Cl[C:11]1[C:16]([N+:17]([O-:19])=[O:18])=[CH:15][CH:14]=[CH:13][N:12]=1>C(O)(C)(C)C>[C:2]([CH:4]([C:11]1[C:16]([N+:17]([O-:19])=[O:18])=[CH:15][CH:14]=[CH:13][N:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6])#[N:3] |^1:0|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
[K]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Three
Name
Quantity
6.71 mL
Type
reactant
Smiles
C(#N)CC(=O)OCC
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon complete addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to 50°
CUSTOM
Type
CUSTOM
Details
was consumed
CUSTOM
Type
CUSTOM
Details
a thick white precipitate was formed
ADDITION
Type
ADDITION
Details
the reaction turned dark orange upon addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the t-butanol was removed
CUSTOM
Type
CUSTOM
Details
the residue partitioned between hydrochloric acid (1N) and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phase was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
The brown solid residue was recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(=O)OCC)C1=NC=CC=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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